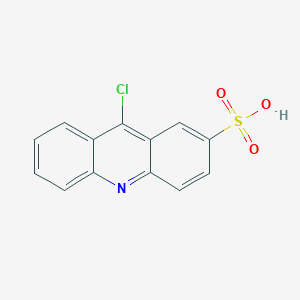

9-Chloroacridine-2-sulfonic acid

Description

Overview of Acridine (B1665455) Heterocycles in Medicinal and Materials Chemistry

Acridine, a nitrogen-containing heterocyclic compound, consists of two benzene (B151609) rings fused to a central pyridine (B92270) ring. researchgate.netchemistryviews.org This planar, aromatic structure is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Acridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antiseptic, and antiviral properties. researchgate.netnih.govnih.gov Their ability to intercalate into DNA and inhibit enzymes like topoisomerase has been a key driver of their investigation as anticancer agents. researchgate.netnih.gov Notable examples include quinacrine, an antimalarial drug, and amsacrine, an anticancer agent. nih.govptfarm.pl In materials chemistry, the planar and electron-rich nature of the acridine ring system lends itself to applications in dyes, fluorescent probes, and optoelectronic devices. chemistryviews.orgchemeurope.com

Significance of Sulfonic Acid Groups in Organic Compounds

The sulfonic acid group (-SO₃H) is a strongly acidic functional group that imparts unique and valuable properties to organic molecules. fiveable.mepatsnap.com Its high polarity and ability to form hydrogen bonds significantly enhance the water solubility of parent compounds, a crucial feature for many pharmaceutical and industrial applications. fiveable.mebritannica.com Sulfonic acids are among the most important organosulfur compounds and are widely used as catalysts in organic synthesis, including esterification and alkylation reactions. fiveable.mepatsnap.combritannica.com Furthermore, their derivatives are fundamental to the production of detergents, water-soluble dyes, and ion-exchange resins. britannica.combyjus.com The introduction of a sulfonic acid group can also influence the biological activity of a molecule, for instance, by altering its ability to interact with biological targets. teachy.ai

Rationale for Investigating 9-Chloroacridine-2-sulfonic Acid in Advanced Research

The specific structure of this compound suggests a compound with a confluence of properties that merit investigation. The chloro-substituent at the 9-position of the acridine ring is known to be a reactive site, susceptible to nucleophilic substitution. researchgate.netresearchgate.net This allows for the synthesis of a wide array of 9-substituted acridine derivatives with diverse functionalities. The presence of the sulfonic acid group at the 2-position is anticipated to confer high water solubility, a desirable property for biological studies and certain material applications. The combination of a reactive handle for further chemical modification and a solubilizing group on a biologically active scaffold makes this compound a promising intermediate for the development of novel therapeutic agents or functional materials.

Historical Context of Acridine Chemistry and its Evolution

The history of acridine chemistry dates back to 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. ptfarm.plchemeurope.comwikipedia.orgwikiwand.com The discovery of the antimicrobial properties of acridine derivatives like proflavine (B1679165) in 1917 by Ehrlich and Benda marked a significant milestone, leading to their use as antiseptics. ptfarm.pl During World War II, the scarcity of quinine (B1679958) led to the development of the acridine-based antimalarial drug, mepacrine. nih.govptfarm.pl While the advent of modern antibiotics and antimalarials somewhat overshadowed acridines, the rise of drug-resistant pathogens has renewed interest in this versatile heterocyclic nucleus. nih.govptfarm.plslideshare.net Synthetic methodologies for acridine and its derivatives have also evolved, with classic methods like the Bernthsen acridine synthesis being complemented by modern, more efficient synthetic strategies. ptfarm.plchemeurope.comwikipedia.orgwikiwand.com

Current Research Landscape and Emerging Trends for Sulfonated Acridines

Current research on acridines continues to explore their potential as anticancer agents, with a focus on developing derivatives with improved efficacy and reduced side effects. researchgate.netmdpi.com There is also a growing interest in the application of acridines in materials science, particularly in the development of fluorescent probes for biological imaging and sensors. chemeurope.comwikipedia.org The sulfonation of organic molecules to enhance their utility in biomaterials is a significant trend. mdpi.com Sulfonated biomaterials can exhibit improved biocompatibility and can be designed to interact with specific cell types. mdpi.com While specific research on this compound is not extensively documented in publicly available literature, the broader trends suggest that sulfonated acridines could be valuable in developing water-soluble DNA intercalators, targeted therapeutic agents, and functional biomaterials. The strategic placement of a sulfonic acid group on the acridine scaffold represents a logical progression in the ongoing quest to fine-tune the properties of this important class of heterocyclic compounds.

Structure

3D Structure

Properties

CAS No. |

61556-12-5 |

|---|---|

Molecular Formula |

C13H8ClNO3S |

Molecular Weight |

293.73 g/mol |

IUPAC Name |

9-chloroacridine-2-sulfonic acid |

InChI |

InChI=1S/C13H8ClNO3S/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(7-10(12)13)19(16,17)18/h1-7H,(H,16,17,18) |

InChI Key |

CZQPNQQEGGRAEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)S(=O)(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 9 Chloroacridine 2 Sulfonic Acid

Classical and Contemporary Approaches to the Acridine (B1665455) Core Synthesis

The synthesis of the acridine core is a well-established field, with several robust methods for constructing the tricyclic system. These approaches typically begin with the formation of an N-arylanthranilic acid, which then undergoes cyclization.

Ullmann Condensation-Based Syntheses of N-Arylanthranilic Acid Precursors

The most prevalent method for synthesizing the N-arylanthranilic acid backbone is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. wikipedia.org This reaction typically involves the coupling of an o-halobenzoic acid with an aniline (B41778) derivative. wikipedia.orgorgsyn.org In a traditional approach, o-chlorobenzoic acid is refluxed with aniline in the presence of anhydrous potassium carbonate and a copper catalyst, such as copper oxide or copper powder. orgsyn.orgjuniperpublishers.com The excess aniline is later removed by steam distillation. orgsyn.org

Modern variations of the Ullmann-Goldberg reaction have been developed to improve efficiency and reaction conditions. arabjchem.org These can include the use of alternative bases like sodium acetate, which may shorten reaction times. arabjchem.org Research has also explored using ionic liquids or ultrasound irradiation to facilitate the synthesis, sometimes allowing the reaction to proceed in greener solvents like water. researchgate.netresearchgate.net The choice of reactants allows for the introduction of various substituents on the acridine skeleton. For instance, reacting o-chlorobenzoic acid with substituted anilines yields correspondingly substituted N-phenylanthranilic acids, which are key precursors for a range of acridine derivatives. arabjchem.orgnih.gov

Table 1: Comparison of Ullmann Condensation Methodologies for N-Arylanthranilic Acid Synthesis

| Method | Reactants | Catalyst/Conditions | Solvent | Key Features | References |

|---|---|---|---|---|---|

| Classical Ullmann | o-Chlorobenzoic acid, Aniline | Copper oxide, K₂CO₃, Reflux | None (Aniline as solvent) | High temperature, long reaction time. | orgsyn.orgjuniperpublishers.com |

| Modified Ullmann-Goldberg | o-Chlorobenzoic acid, Aniline | Copper, NaOAc | Not specified | Shorter reaction times (2-3 hours). | arabjchem.org |

| Copper-Catalyzed Amination | 2-Chlorobenzoic acid, Aryl amines | Cu/Cu₂O | 2-Ethoxyethanol | Effective for a variety of aryl amines. | nih.gov |

| Ultrasound-Assisted | o-Halobenzoic acid, Aniline | Pyridine (B92270), Ultrasonic irradiation | Water | Green solvent, very short reaction time (20 min). | researchgate.net |

| Microwave-Assisted | o-Halobenzoic acid, Aromatic amines | Copper | Solvent-free | High chemoselectivity, short reaction times. | researchgate.net |

Cyclization Reactions to Form 9-Chloroacridine (B74977) Scaffolds from Anthranilic Acids

Once the N-arylanthranilic acid precursor is obtained, the next critical step is the intramolecular cyclization to form the acridine ring system. To directly obtain the 9-chloroacridine scaffold, a strong dehydrating and chlorinating agent is required. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. arabjchem.org The N-phenylanthranilic acid is heated with an excess of freshly distilled phosphorus oxychloride, often under an inert nitrogen atmosphere, to yield the desired 9-chloroacridine. arabjchem.orgorgsyn.org

An alternative two-step pathway proceeds through an acridone (B373769) intermediate. In this method, the N-phenylanthranilic acid is first cyclized using a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA), which promotes an intramolecular Friedel-Crafts-type acylation to form 9(10H)-acridone. orgsyn.orgarkat-usa.orgjocpr.com The resulting acridone is a stable, crystalline solid. orgsyn.org This acridone can then be converted to 9-chloroacridine by heating with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). orgsyn.orgnih.gov

Table 2: Cyclization Strategies for Acridine Synthesis from N-Phenylanthranilic Acid

| Starting Material | Reagent(s) | Product | Reaction Type | Key Features | References |

|---|---|---|---|---|---|

| N-Phenylanthranilic acid | Phosphorus oxychloride (POCl₃) | 9-Chloroacridine | Direct Cyclization/Chlorination | One-step synthesis to the chloro derivative. | arabjchem.orgorgsyn.org |

| N-Phenylanthranilic acid | Concentrated H₂SO₄ or PPA | 9(10H)-Acridone | Intramolecular Acylation | Forms the stable acridone intermediate. | orgsyn.orgarkat-usa.orgjocpr.com |

| 9(10H)-Acridone | POCl₃ / PCl₅ | 9-Chloroacridine | Chlorination | Converts the keto group to the chloro group. | orgsyn.orgnih.gov |

Alternative Synthetic Routes to 9-Chloroacridine Derivatives

Beyond the classical Ullmann-cyclization sequence, several other methods have been developed for the synthesis of the acridine core. These routes offer different starting points and may provide advantages for accessing specific substitution patterns.

One innovative approach utilizes triflates of salicylic (B10762653) acid derivatives as precursors, providing a new route to 9-chloroacridines that allows for ready variation of the aromatic core. ucsf.edu Another strategy involves copper-catalyzed amination/annulation cascades between arylboronic acids and anthranils, which enables a one-pot assembly of the acridine skeleton under precious-metal-free conditions. rsc.org

The synthesis of fused acridine systems has also been achieved through methods like the double Ullmann-amine coupling of p-phenylenediamine (B122844) with 2-chlorobenzoic acid, followed by a double acid-catalyzed Friedel-Crafts acylation. nih.gov Furthermore, diazotization of anthranilic acid with reagents like butyl nitrite (B80452) can lead to the formation of an acridone intermediate, which can subsequently be converted to 9-chloroacridine. researchgate.net These alternative pathways highlight the versatility of synthetic approaches available to chemists for constructing the acridine scaffold.

Strategies for Regioselective Sulfonation

The final stage in the synthesis of 9-Chloroacridine-2-sulfonic acid is the introduction of the sulfonic acid (-SO₃H) group at the C-2 position of the 9-chloroacridine ring. This step is governed by the principles of electrophilic aromatic substitution, where the regioselectivity is dictated by the electronic properties of the heterocyclic system.

Direct Sulfonation Techniques for Aromatic Systems

Direct sulfonation is a standard electrophilic aromatic substitution reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid group. wikipedia.org Common sulfonating agents include concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum, a solution of sulfur trioxide in sulfuric acid), and chlorosulfuric acid (HSO₃Cl). wikipedia.orgopenochem.org The reaction's electrophile is typically sulfur trioxide (SO₃) or its protonated form. wikipedia.org

The sulfonation of 9-chloroacridine is a complex case due to the multiple directing influences within the molecule. The acridine nitrogen is deactivating, as is the chloro group at position 9. The regiochemical outcome of the sulfonation will depend on the precise reaction conditions (temperature, concentration of sulfonating agent). While general sulfonation methods are well-documented, achieving high regioselectivity for the 2-position on the 9-chloroacridine skeleton can be challenging and may lead to a mixture of isomers. scispace.comgoogle.com The reversibility of the sulfonation reaction can sometimes be exploited by controlling reaction conditions to favor the thermodynamically more stable product. wikipedia.orgopenochem.org Modern methods using reagents like Brønsted acidic ionic liquids have been shown to efficiently sulfonate various aromatic compounds under milder conditions and may offer an alternative approach. organic-chemistry.org

Table 3: Common Reagents for Direct Aromatic Sulfonation

| Reagent | Formula | Key Characteristics | References |

|---|---|---|---|

| Sulfuric Acid (concentrated) | H₂SO₄ | Standard sulfonating agent, reaction produces water. | wikipedia.org |

| Fuming Sulfuric Acid (Oleum) | H₂SO₄ + SO₃ | More potent than concentrated H₂SO₄ due to excess SO₃. | openochem.orgnumberanalytics.com |

| Chlorosulfuric Acid | HSO₃Cl | Highly effective agent, produces HCl as a byproduct. | wikipedia.org |

| Sulfur Trioxide | SO₃ | The actual electrophile in many sulfonations, reacts instantaneously. | google.com |

| Acidic Ionic Liquid ([Dsim]Cl) | C₄H₅N₂O₆S₂Cl | Acts as reagent, catalyst, and solvent; allows for mild, aqueous conditions. | organic-chemistry.org |

Pre-functionalization and Subsequent Sulfonation Approaches for Acridines

To overcome the potential lack of regioselectivity in direct sulfonation, a pre-functionalization strategy can be envisioned. This involves synthesizing the acridine ring from starting materials that already contain a sulfonic acid group or a precursor group at the desired position.

For example, one could theoretically start the Ullmann condensation with an aniline derivative that is already sulfonated. A suitable starting material would be an aminobenzenesulfonic acid. The subsequent cyclization of the resulting N-(sulfophenyl)anthranilic acid would then yield the pre-sulfonated acridine core.

Another plausible indirect route involves introducing a different functional group at the 2-position of the 9-chloroacridine, which can later be chemically converted into a sulfonic acid group. For instance, a 2-amino-9-chloroacridine could be subjected to a Sandmeyer-type reaction. This would involve diazotization of the amino group followed by treatment with sulfur dioxide in the presence of a copper catalyst to install the sulfonyl chloride moiety, which can then be hydrolyzed to the sulfonic acid. While these pre-functionalization strategies are synthetically viable based on established organic chemistry principles, specific documented examples for the synthesis of this compound are not prominently reported in the surveyed literature. A related synthesis for pyridine-3-sulfonic acid involves the nucleophilic substitution of a chlorine atom with sodium sulfite, followed by reduction, suggesting that under specific conditions, nucleophilic aromatic substitution could be another potential, albeit less common, pathway. google.com

Green Chemistry Principles and Sustainable Catalysis in Sulfonation Reactions

The synthesis of sulfonated aromatic compounds, including acridine derivatives, has traditionally relied on methods that are effective but environmentally taxing, often using potent reagents like fuming sulfuric acid. google.com Modern synthetic chemistry, however, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net These principles are being actively applied to sulfonation reactions through the development of sustainable catalysts and novel reaction conditions.

Sustainable catalysis in this context focuses on replacing homogeneous acid catalysts with options that are more benign and reusable. Heterogeneous catalysts are a cornerstone of this approach, valued for their high activity, thermal stability, selectivity, and non-toxicity. mdpi.com For instance, sulfonated carbon-based catalysts derived from agro-industrial waste represent a promising avenue, turning biomass into effective catalysts for chemical transformations. rsc.org Similarly, magnetic nanoparticles coated with a sulfonated polymer (Fe3O4@Polyaniline-SO3H) have been developed as an efficient and easily separable heterogeneous catalyst for synthesizing acridine derivatives. mdpi.com

Another key area of green innovation is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often allowing for the use of eco-friendly solvents like water. rsc.org This method has been successfully used for the high-yield synthesis of various acridine derivatives. rsc.org

The choice of reagents is also a critical factor. Researchers are exploring alternatives to conventional sulfonating agents. A notable green strategy involves using thiourea (B124793) dioxide as a stable, easy-to-handle sulfur dioxide surrogate, with air serving as the green oxidant. researchgate.netrsc.org This method allows for the sulfonation of both aryl and alkyl compounds under mild conditions. rsc.org Furthermore, acridinium (B8443388) salts themselves are being investigated as sustainable organic photocatalysts, offering an alternative to expensive and rare iridium-based catalysts for various chemical transformations. nih.gov

The table below summarizes various green chemistry approaches applicable to the synthesis of sulfonated acridines.

| Green Strategy | Example/Method | Key Advantages |

| Sustainable Catalysis | Heterogeneous catalysts (e.g., Fe3O4@Polyaniline-SO3H, sulfonated biochar) | High activity, reusability, thermal stability, non-toxicity, easy separation. mdpi.comrsc.org |

| Acridinium-based photocatalysts | Sustainable alternative to rare-metal catalysts (e.g., Iridium). nih.gov | |

| Camphor Sulfonic Acid (CSA) | An effective and more environmentally benign catalyst for acridine synthesis. researchgate.net | |

| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times, compatibility with green solvents like water. rsc.org |

| Greener Reagents | Thiourea dioxide and air | Use of a stable SO2 surrogate and a green oxidant. researchgate.netrsc.org |

| Eco-Friendly Solvents | Water, Ethanol (B145695) | Reduces reliance on hazardous organic solvents. rsc.orgresearchgate.net |

Optimized Protocols for this compound Synthesis

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, a viable synthetic route can be constructed based on established sulfonation methodologies for aromatic and heterocyclic compounds. The most probable method involves the direct electrophilic sulfonation of the precursor, 9-chloroacridine.

The acridine ring system's reactivity towards electrophiles suggests that sulfonation is feasible. Research on substituted acridines indicates that reaction with sulfur trioxide (SO3) can lead to sulfonation at the 2-position. researchgate.net An optimized protocol would therefore involve the careful addition of a sulfonating agent to a solution of 9-chloroacridine. Key parameters such as temperature, reaction time, and the nature and stoichiometry of the sulfonating agent must be precisely controlled to maximize the yield of the desired 2-sulfonated isomer and minimize side reactions.

A plausible laboratory-scale protocol is outlined below. The synthesis would begin with the preparation of the 9-chloroacridine precursor, which can be synthesized from diphenylamine (B1679370) and a suitable carboxylic acid derivative followed by chlorination with an agent like phosphorus oxychloride (POCl3). researchgate.net The subsequent sulfonation would proceed as follows:

Reaction Scheme: Direct sulfonation of 9-chloroacridine.

Optimized Reaction Parameters (Hypothetical):

| Parameter | Condition/Reagent | Purpose |

| Starting Material | 9-Chloroacridine | The acridine backbone to be sulfonated. |

| Sulfonating Agent | Sulfur trioxide (SO3) or Fuming Sulfuric Acid (Oleum) | Provides the electrophilic SO3 for addition to the aromatic ring. researchgate.net |

| Solvent | Liquid SO2 or an inert solvent like Dichloromethane (B109758) | Provides a medium for the reaction; must be non-reactive to SO3. |

| Temperature | Low to moderate (e.g., 0 °C to 50 °C) | Controls the rate of reaction and minimizes byproduct formation. |

| Reaction Time | 2-24 hours | Monitored by techniques like TLC or HPLC to determine reaction completion. |

| Work-up | Quenching with ice, followed by neutralization | Deactivates the excess sulfonating agent and prepares the product for isolation. |

This protocol is designed to favor monosulfonation at the electronically preferred position while mitigating potential side reactions such as polysulfonation or hydrolysis of the chloro-substituent.

Purification and Isolation Techniques for Sulfonated Acridine Intermediates and Final Products

The successful synthesis of this compound is contingent upon effective purification and isolation procedures. These techniques are crucial for removing unreacted starting materials, inorganic salts, and isomeric byproducts. Sulfonic acids present unique purification challenges due to their high polarity and solubility in aqueous media.

A common initial step involves the precipitation of the crude product from the reaction mixture. After quenching the reaction, the sulfonic acid can often be precipitated by adjusting the pH or by adding a co-solvent in which the product is insoluble. For instance, after dissolving the product in a minimal amount of water, adding a solvent like isopropanol (B130326) or ethanol can induce crystallization of the purified sulfonic acid. google.com

If inorganic salts are present as impurities, a useful technique is to dissolve the crude product in a solvent like methanol (B129727), in which the organic sulfonic acid is soluble but the inorganic salts are not, allowing them to be filtered off. researchgate.net

For more rigorous purification, chromatographic methods are indispensable.

Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of fractions. nih.gov

Column Chromatography: While challenging for highly polar sulfonic acids, reverse-phase silica (B1680970) gel (like C18) can be effective. A gradient elution system, typically using mixtures of water and methanol or acetonitrile (B52724), is employed to separate the desired product from impurities. researchgate.net

Solid-Phase Extraction (SPE): SPE cartridges, particularly C18-functionalized silica, offer an excellent method for purification. The crude product can be loaded onto the cartridge, washed with water to remove polar impurities (like inorganic salts), and then the desired sulfonated compound is eluted with a more organic solvent like methanol. researchgate.net

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is the gold standard for achieving high purity, using water/methanol or water/acetonitrile gradients. researchgate.net

Finally, the identity and purity of the isolated this compound must be confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry. nih.gov

The following table summarizes the key purification techniques.

| Technique | Principle | Application |

| Precipitation/Recrystallization | Differential solubility | Initial isolation from the reaction mixture and removal of soluble impurities. google.com |

| Solid-Phase Extraction (SPE) | Partitioning between a solid phase (e.g., C18) and a liquid phase | Removal of inorganic salts and separation from less polar impurities. researchgate.net |

| Reverse-Phase HPLC | High-resolution partitioning between a stationary phase and a mobile phase | Final purification to achieve high-purity product for analytical standards or further use. researchgate.net |

| Spectroscopic Analysis (NMR, IR) | Interaction of molecules with electromagnetic radiation | Structure confirmation and purity assessment of the final product. nih.gov |

Derivatization and Structural Modification Strategies for 9 Chloroacridine 2 Sulfonic Acid Analogues

Nucleophilic Substitution at the 9-Position of the Acridine (B1665455) Moiety

The chlorine atom at the 9-position of the acridine ring is susceptible to nucleophilic aromatic substitution (SNA_r). This reactivity is a cornerstone for introducing diverse substituents, thereby creating a library of new compounds. The electron-withdrawing nature of the ring nitrogen facilitates the attack of nucleophiles at this position. youtube.com This approach is widely utilized to synthesize derivatives with varied side chains.

The replacement of the C-9 chlorine with a nitrogen nucleophile is one of the most common modifications of the 9-chloroacridine (B74977) scaffold. This amination reaction yields 9-aminoacridine (B1665356) derivatives, a class of compounds extensively studied for various applications. arabjchem.orgnih.gov

The synthesis can be performed directly by reacting 9-chloroacridine derivatives with primary or secondary amines, often in a solvent like dimethylformamide (DMF) at elevated temperatures or under microwave or ultrasonic irradiation to facilitate the reaction. researchgate.net This method allows for the introduction of a wide range of amino side chains.

An alternative, two-step strategy involves the initial conversion of the 9-chloroacridine to a more reactive 9-phenoxyacridine (B3049667) intermediate by treatment with phenol (B47542). nih.gov This intermediate is then subsequently reacted with a diamine to yield the final 9-aminoacridine product. nih.gov This method can be advantageous when direct amination is sluggish or results in low yields. nih.gov The synthesis of various 9-aminoacridine derivatives has been achieved through these methods, often starting with substituted 9-chloroacridines to build molecular diversity. nih.govnih.gov

Table 1: Examples of Amination Reactions at the C-9 Position

| Reactant 1 | Nucleophile | Product | Method | Reference(s) |

| 9-Chloroacridine | Primary Amines | 9-(Alkyl/Aryl)aminoacridine | Direct condensation, heat/MW | researchgate.net |

| 9-Chloroacridine | Diamines | 9-(Aminoalkyl)aminoacridine | Two-step via 9-phenoxyacridine | nih.gov |

| 9-Chloroacridine | Carbonyl Hydrazides | 9-(Hydrazinocarbonyl)aminoacridine | Aromatic nucleophilic substitution | researchgate.net |

Beyond nitrogen nucleophiles, oxygen- and sulfur-based nucleophiles can also displace the chlorine atom at the C-9 position. These reactions expand the range of accessible derivatives to include ethers and thioethers.

The reaction with oxygen nucleophiles is exemplified by the formation of 9-phenoxyacridine intermediates, as mentioned previously, where phenol displaces the chloride. nih.gov Similarly, hydrolysis of 9-chloroacridines, where water acts as the nucleophile, leads to the formation of the corresponding 9-acridone byproduct. nih.gov

While less common, sulfur nucleophiles such as thiols can react with 9-chloroacridine to form 9-thioacridine derivatives. This reaction proceeds via a similar nucleophilic aromatic substitution mechanism, introducing a carbon-sulfur bond at the 9-position.

Table 2: Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles

| Reactant 1 | Nucleophile | Product | Conditions | Reference(s) |

| 9-Chloroacridine | Phenol | 9-Phenoxyacridine | DMSO | nih.gov |

| 9-Chloroacridine | Water (Hydrolysis) | 9-Acridone | Aqueous conditions | nih.gov |

| 9-Chloroacridine | Thiols (R-SH) | 9-(Alkyl/Aryl)thioacridine | Basic conditions | Inferred |

Modifications of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) at the 2-position offers another site for chemical modification, distinct from the C-9 position. libretexts.orglibretexts.org These transformations can alter the polarity, solubility, and electronic properties of the molecule. Key strategies include converting the acid into its corresponding esters or amides, or reducing it to other sulfur-containing functionalities.

The sulfonic acid group itself is not typically reactive enough for direct esterification or amidation. Therefore, it is often first activated by converting it into a more reactive intermediate, such as a sulfonyl chloride (-SO₂Cl). libretexts.orglibretexts.org This can be achieved using standard reagents like thionyl chloride or oxalyl chloride.

Once the sulfonyl chloride is formed, it can readily react with a variety of nucleophiles:

Esterification: Reaction with alcohols (R-OH) in the presence of a base yields the corresponding sulfonate esters (-SO₂OR). A range of alcohols, including fluorinated alcohols like 2,2,2-trifluoroethanol, can be used to synthesize stable sulfonate esters. nih.gov

Amidation: Reaction with ammonia, primary amines, or secondary amines leads to the formation of sulfonamides (-SO₂NR₂). This reaction is a robust method for introducing nitrogen-containing functional groups at the 2-position. libretexts.orgresearchgate.netresearchgate.net

These reactions are fundamental in medicinal chemistry for creating bioisosteres and modifying pharmacokinetic properties. nih.gov

Table 3: Derivatization of the Sulfonic Acid Group

| Starting Moiety | Reagent(s) | Intermediate | Nucleophile | Final Product Moiety | Reference(s) |

| Sulfonic Acid (-SO₃H) | Thionyl Chloride (SOCl₂) | Sulfonyl Chloride (-SO₂Cl) | Alcohol (R-OH) | Sulfonate Ester (-SO₂OR) | nih.gov |

| Sulfonic Acid (-SO₃H) | Thionyl Chloride (SOCl₂) | Sulfonyl Chloride (-SO₂Cl) | Ammonia/Amine (R₂NH) | Sulfonamide (-SO₂NR₂) | libretexts.orgnih.gov |

The reduction of a sulfonic acid group is a more challenging transformation but offers a route to other sulfur-containing functional groups. The reduction typically proceeds via the sulfonyl chloride intermediate. Mild reducing agents can convert the sulfonyl chloride to a sulfinic acid (-SO₂H). More potent reducing agents, such as zinc dust in an acidic medium or other specialized reagents, can achieve further reduction to the corresponding thiol (-SH). This transformation significantly alters the electronic and steric profile of the substituent at the 2-position.

Introduction of Pendant Functionalities

Introducing additional functional groups, or "pendant functionalities," onto the 9-chloroacridine-2-sulfonic acid scaffold is crucial for fine-tuning its properties. ashp.orglibretexts.orgbccampus.ca These groups can be introduced through several strategic approaches.

One primary method involves incorporating the desired functionality into the building blocks before the acridine ring is synthesized. For instance, the synthesis of the acridine core often involves the Ullmann condensation of a substituted aniline (B41778) with a substituted benzoic acid, followed by cyclization. arabjchem.orgnih.gov By choosing appropriately functionalized starting materials, one can introduce a wide variety of pendant groups at specific positions on the aromatic rings.

A second major strategy is to introduce the pendant group as part of the nucleophile used in the substitution reaction at the C-9 position. For example, using a diamine with a terminal functional group (e.g., a hydroxyl, carboxyl, or another amine) in the amination reaction will append that functionality to the acridine core via the side chain at C-9. nih.govresearchgate.net This modular approach allows for the late-stage introduction of diverse chemical motifs.

Conjugation with Biomolecules, e.g., Peptides

The conjugation of this compound with biomolecules, particularly peptides, is a sophisticated strategy to create targeted molecular agents. This approach leverages the specific recognition capabilities of peptides to guide the acridine moiety to its intended biological target, thereby potentially increasing therapeutic efficacy and minimizing off-target interactions. The core of this strategy lies in the nucleophilic substitution reaction at the C9 position of the acridine ring.

The synthesis of these bioconjugates often proceeds through the reaction of the 9-chloroacridine derivative with a nucleophilic group on the peptide, such as the N-terminal amine or the side-chain amine of a lysine (B10760008) residue. For instance, the formation of 9-aminoacridine derivatives by reacting 9-chloroacridines with amines is a well-established method. This principle is extended to peptides, where the amino group of a peptide can displace the chloride ion at the 9-position, forming a stable C-N bond.

Another significant strategy involves targeting cysteine residues within a peptide sequence. The thiol group of cysteine is a potent nucleophile that can readily react with the 9-chloroacridine core to form a thioether linkage. This specific conjugation chemistry allows for precise attachment of the acridine unit to a known location within the peptide.

The sulfonic acid group at the 2-position plays a crucial, albeit indirect, role in these conjugation strategies. It significantly enhances the water solubility of the parent acridine molecule, which is often a prerequisite for conducting bioconjugation reactions in aqueous buffer systems compatible with peptides. This improved solubility ensures that the acridine derivative can effectively interact with the peptide in the reaction medium. The resulting peptide-acridine conjugates are being investigated for their potential as targeted anticancer agents, where the peptide directs the DNA-intercalating acridine to cancer cells.

Incorporation of Chromophores or Fluorophores for Tagging

The inherent fluorescence of the acridine ring system makes this compound a valuable starting point for the development of fluorescent labels and probes. By incorporating additional chromophores or fluorophores, the photophysical properties of the resulting molecule can be fine-tuned for specific bioimaging and sensing applications. This strategy aims to create probes with enhanced brightness, photostability, and environmentally sensitive fluorescent responses.

The primary site for attaching other photoactive molecules is the 9-position. The reactive chloro group can be substituted by a variety of fluorescent dyes that contain a nucleophilic handle, such as an amino or thiol group. This modular approach allows for the creation of a diverse library of fluorescent acridine derivatives with a wide range of excitation and emission wavelengths. For example, coupling a known fluorophore to the 9-position can result in a new probe that combines the DNA-binding properties of the acridine with the superior brightness of the attached dye.

Furthermore, the sulfonic acid group can be chemically modified to serve as an alternative attachment point. Conversion of the sulfonic acid to a more reactive sulfonyl chloride allows for coupling with fluorescent molecules containing hydroxyl or amino groups, forming sulfonamide or sulfonate ester linkages. This provides a secondary route for creating dual-functional probes.

A key goal in this area is the development of "light-up" probes, where the fluorescence of the acridine derivative is significantly enhanced upon binding to a specific biological target, such as a particular DNA or RNA sequence. This "turn-on" response is highly advantageous as it minimizes background fluorescence and increases the signal-to-noise ratio in imaging experiments. The design of such probes often involves a mechanism of photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET) between the acridine core and the appended chromophore, which is modulated by the binding event.

Multi-Component Reactions for Complex Acridine-Sulfonic Acid Structures

While direct one-pot syntheses of this compound via MCRs are not commonly reported, the principles of MCRs are widely applied to the synthesis of the core acridine ring system. A classic approach to acridine synthesis is the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid or its derivative in the presence of zinc chloride. To generate acridine-sulfonic acids, a starting material bearing a sulfonic acid group, such as an aminobenzenesulfonic acid, could be incorporated into an MCR.

A more contemporary MCR approach for generating diverse acridine scaffolds could involve the reaction of an aminobenzaldehyde, a 1,3-dicarbonyl compound (like dimedone), and an aniline derivative. By selecting a starting material that already contains a sulfonic acid group, for instance, 4-aminobenzene-sulfonic acid, it is possible to build the acridine-sulfonic acid core in a convergent manner. The final step to obtain the target compound would then be a selective chlorination at the 9-position.

The power of MCRs lies in their ability to rapidly generate a library of structurally diverse compounds by simply varying the individual components of the reaction. This is particularly valuable in the context of drug discovery for creating a wide range of analogues for structure-activity relationship (SAR) studies. The development of novel MCRs that are tolerant of the sulfonic acid functionality and allow for the direct and regioselective introduction of the chlorine atom at the 9-position remains a key objective for synthetic chemists in this field.

Structure-Activity Relationship (SAR) Design Principles for Analogues

The design of analogues based on the this compound scaffold is heavily reliant on understanding the structure-activity relationship (SAR). SAR studies systematically investigate how modifications to different parts of the molecule affect its biological activity, guiding the rational design of more potent and selective compounds.

The 9-Position: The substituent at the 9-position is arguably the most critical determinant of biological activity for this class of compounds. The chlorine atom serves as a good leaving group, enabling covalent interactions with biological nucleophiles. However, replacing the chlorine with various other functionalities can dramatically alter the molecule's properties.

Amino and Anilino Groups: Introduction of amino or substituted anilino groups at the 9-position often enhances DNA intercalation and can lead to potent antitumor activity. The nature of the substituents on the aniline ring can further modulate activity, lipophilicity, and selectivity. For example, 9-anilinoacridines have been extensively studied as anticancer agents.

Thioether and Alkoxy Groups: The introduction of thioether or alkoxy groups can also influence DNA binding and cellular uptake. These modifications can alter the steric and electronic profile of the molecule, potentially leading to different biological outcomes.

The 2-Position: The sulfonic acid group at the 2-position primarily governs the pharmacokinetic properties of the molecule by imparting water solubility.

Positional Isomerism: Moving the sulfonic acid group to other positions on the acridine ring (e.g., position 3 or 4) can impact the molecule's geometry and its fit within a biological target site, such as the DNA minor groove.

The Acridine Ring: Modifications to the core polyaromatic ring system provide another layer for SAR exploration.

Additional Substituents: Introducing other small electron-donating or electron-withdrawing groups at positions 1, 3, 4, 5, 6, 7, or 8 can fine-tune the electronic properties of the acridine system. This, in turn, affects its DNA binding affinity and fluorescence quantum yield.

Fused Rings: The addition of further fused rings to the acridine skeleton can expand the planar surface area, potentially leading to stronger intercalation and altered sequence selectivity.

A systematic SAR study typically involves the synthesis of a focused library of analogues where each of these positions is systematically varied. The biological activity of each analogue is then evaluated, and the data is used to build a predictive model that guides the design of future generations of compounds with optimized properties.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 9-Chloroacridine-2-sulfonic acid in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, and through-bond correlations, a complete structural map can be assembled.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a series of signals characteristic of its condensed aromatic ring system, further influenced by the electronic effects of the chloro and sulfonic acid substituents.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show seven distinct aromatic proton signals. The introduction of the electron-withdrawing sulfonic acid group at the 2-position will induce a downfield shift for the adjacent protons (H-1 and H-3) compared to the unsubstituted acridine (B1665455). Similarly, the chlorine atom at the 9-position will influence the chemical shifts of the protons in the flanking rings. The acidic proton of the sulfonic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, which may be exchangeable with D₂O.

¹³C-NMR Spectroscopy: The ¹³C NMR spectrum will provide detailed information about the carbon framework. It is expected to display 13 distinct signals corresponding to the 13 carbon atoms of the acridine core. The carbon atom bearing the sulfonic acid group (C-2) and the carbon atom attached to the chlorine (C-9) are predicted to be significantly deshielded. The chemical shifts of the other carbon atoms will be influenced by the combined inductive and resonance effects of both substituents.

Predicted Chemical Shift Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | 8.3 - 8.5 | C-1: 125 - 127 |

| H-3 | 8.0 - 8.2 | C-2: 145 - 148 |

| H-4 | 7.8 - 8.0 | C-3: 128 - 130 |

| H-5 | 7.6 - 7.8 | C-4: 130 - 132 |

| H-6 | 7.4 - 7.6 | C-4a: 124 - 126 |

| H-7 | 7.6 - 7.8 | C-5: 123 - 125 |

| H-8 | 8.1 - 8.3 | C-6: 127 - 129 |

| SO₃H | 10.0 - 12.0 (broad) | C-7: 126 - 128 |

| C-8: 129 - 131 | ||

| C-8a: 148 - 150 | ||

| C-9: 150 - 153 | ||

| C-9a: 140 - 142 | ||

| C-10a: 122 - 124 |

Note: These are predicted values based on substituent effects on the acridine scaffold and are subject to experimental verification.

To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will reveal the scalar coupling network between adjacent protons. Cross-peaks are expected between H-1 and H-3 (meta-coupling), and a clear correlation pattern for the protons on the unsubstituted rings (H-5, H-6, H-7, H-8) will be observed, confirming their sequential arrangement. researchgate.netmsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It will allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals. researchgate.nethmdb.ca

The choice of solvent can significantly influence the NMR spectra of this compound due to solute-solvent interactions. du.edu.eg Polar aprotic solvents like DMSO-d₆ are commonly used for sulfonic acids due to their good solubilizing power. In such solvents, hydrogen bonding between the sulfonic acid proton and the solvent molecules can lead to a broadening and a downfield shift of the -SO₃H signal. The aromatic proton and carbon signals may also experience slight shifts depending on the solvent's polarity and its ability to engage in π-stacking interactions with the acridine ring system. A comparison of spectra recorded in different solvents (e.g., DMSO-d₆ vs. D₂O) can provide insights into the sites of solvent interaction and the conformational preferences of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound, providing further confirmation of its structure.

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition C₁₃H₈ClNO₃S. The nominal molecular weight is approximately 293.7 g/mol .

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be characteristic. The molecular ion peak [M]⁺ may be observed, although it could be of low intensity. Key fragmentation pathways would likely involve:

Loss of SO₃: A prominent fragment resulting from the cleavage of the C-S bond, leading to a peak corresponding to the 9-chloroacridine (B74977) cation.

Loss of Cl: Fragmentation of the chloro-substituent, leading to a fragment ion [M-Cl]⁺.

Sequential loss of SO₂ and OH: Cleavage of the sulfonic acid group can also proceed in a stepwise manner.

Ring Fragmentation: At higher energies, fragmentation of the acridine ring system would lead to smaller, characteristic ions.

Predicted Mass Spectrometry Fragmentation Data

| m/z (predicted) | Proposed Fragment |

| 293/295 | [C₁₃H₈³⁵ClNSO₃]⁺ / [C₁₃H₈³⁷ClNSO₃]⁺ (Molecular ion) |

| 213/215 | [C₁₃H₈³⁵ClN]⁺ / [C₁₃H₈³⁷ClN]⁺ (Loss of SO₃) |

| 258 | [C₁₃H₈NSO₃]⁺ (Loss of Cl) |

| 178 | [C₁₃H₈N]⁺ (Loss of Cl and SO₃) |

Note: The presence of chlorine will result in characteristic isotopic patterns (M and M+2 in a ~3:1 ratio) for chlorine-containing fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the characteristic functional groups present in this compound.

The IR spectrum is expected to show strong absorptions corresponding to the sulfonic acid group. These include:

O-H Stretching: A broad and strong absorption band in the region of 3000-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the sulfonic acid.

S=O Asymmetric and Symmetric Stretching: Two strong absorption bands are expected in the regions of 1250-1160 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric) for the S=O bonds.

S-O Stretching: A band in the region of 700-610 cm⁻¹ is anticipated for the S-O single bond.

C-Cl Stretching: A stretching vibration for the C-Cl bond is expected in the fingerprint region, typically around 800-600 cm⁻¹.

Aromatic C-H and C=C Stretching: The acridine ring system will give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the aromatic rings and the S=O symmetric stretch.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| -SO₃H | O-H stretch | 3000 - 2500 | Broad, Strong (IR) |

| -SO₃H | S=O asymmetric stretch | 1250 - 1160 | Strong (IR) |

| -SO₃H | S=O symmetric stretch | 1080 - 1010 | Strong (IR, Raman) |

| -SO₃H | S-O stretch | 700 - 610 | Medium (IR) |

| C-Cl | C-Cl stretch | 800 - 600 | Medium-Strong (IR) |

| Aromatic Ring | C-H stretch | > 3000 | Medium (IR, Raman) |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Strong (IR, Raman) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the this compound molecule. The acridine core is known to exhibit characteristic absorption bands in the UV and visible regions.

The UV-Vis spectrum can also be utilized for the quantitative determination of the compound's concentration in a solution using the Beer-Lambert law, provided a pure standard is available for calibration.

Predicted UV-Vis Absorption Data

| Transition | Predicted λ_max (nm) | Notes |

| π→π | ~250 - 260 | High intensity band, characteristic of the acridine system. |

| π→π | ~340 - 360 | Lower intensity bands, responsible for the color of the compound. |

| π→π* | ~380 - 400 | May appear as shoulders or distinct peaks depending on solvent. |

Note: The exact λ_max values and molar absorptivities are highly dependent on the solvent used.

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not widely available in published literature, analysis of related acridine derivatives provides significant insight into the expected structural features.

Acridine itself is a planar molecule, structurally related to anthracene (B1667546) but with a nitrogen atom replacing one of the central CH groups. wikipedia.org This planarity is a key feature that influences how acridine derivatives pack in a crystal lattice and interact with other molecules. Studies on various acridine derivatives reveal that their crystal structures are often stabilized by intricate networks of hydrogen bonds and π-stacking interactions. tandfonline.comrsc.org

For example, the crystal structure of 6,14-diamino-3,4,11,12-tetramethoxy-7-phenyl-7,8-dihydroquinolino[2,3-a]acridine was determined to belong to the triclinic system with a P-1 space group. tandfonline.com Its stability is enhanced by both intramolecular and intermolecular hydrogen bonds. tandfonline.com Similarly, studies on 9-aminoacridine (B1665356) highlight how protonation and the presence of solvent molecules can lead to different crystal structures, stabilized by N–H⋯O hydrogen bonds. rsc.org

Given the structure of this compound, a single crystal X-ray diffraction analysis would be expected to reveal:

The planarity of the tricyclic acridine core.

The specific bond lengths and angles of the chloro- and sulfonic acid substituents.

The intermolecular interactions, which would likely be dominated by hydrogen bonding involving the sulfonic acid group (–SO₃H) and potential π-stacking between the planar acridine rings.

The data obtained from such an analysis is typically presented in a crystallographic information file (CIF), containing precise atomic coordinates, unit cell dimensions, and space group information. An illustrative table of crystallographic parameters for a related acridine derivative is shown below.

Table 1: Illustrative Crystallographic Data for an Acridine Derivative

| Parameter | Value (for compound 5a tandfonline.com) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.6168 |

| b (Å) | 11.6951 |

| c (Å) | 16.020 |

| α (°) | 71.380 |

| β (°) | 77.686 |

| γ (°) | 66.743 |

| Volume (ų) | 1723.1 |

| Z (molecules/unit cell) | 2 |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. chemistryhall.com For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial analytical techniques.

HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of chemical compounds. researchgate.net The development of a robust HPLC method for this compound is essential for quality control and purity assessment. Due to the ionic nature of the sulfonic acid group and the aromatic, heterocyclic structure of the acridine core, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govnih.gov

Method development for a compound like this compound involves optimizing several parameters:

Stationary Phase: A C18 (octadecylsilyl) column is a typical choice for reversed-phase chromatography, offering good retention for nonpolar to moderately polar compounds. nih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used. upce.czmdpi.com The pH of the buffer is critical for controlling the ionization state of the sulfonic acid group, which significantly affects retention time. For sulfonic acids, an acidic mobile phase is often used. sielc.com The organic solvent percentage is adjusted to achieve optimal retention and separation from impurities. mdpi.com

Detection: A UV detector is commonly employed, as the acridine ring system is strongly UV-active. nih.gov The detection wavelength would be set to one of the absorbance maxima of the compound, for instance, around 254 nm or 270 nm. nih.govnih.gov

A typical HPLC method for an acridine derivative might involve a C18 column with an isocratic mobile phase of acetonitrile and a buffered aqueous solution, delivered at a constant flow rate. nih.govnih.gov The purity of a sample can be determined by the area percentage of the main peak in the resulting chromatogram. avantorsciences.com

Table 2: Example Parameters for HPLC Method Development

| Parameter | Typical Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile : Water with 0.1% Trifluoroacetic Acid (TFA) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV at 254 nm nih.gov |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining purity. chemistryhall.comnih.gov For this compound, TLC provides a quick assessment of the sample's composition.

The process involves spotting a small amount of the sample onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a solvent system (mobile phase). The mobile phase ascends the plate via capillary action, and compounds separate based on their differential partitioning between the stationary and mobile phases. chemistryhall.com

Due to the polarity of the sulfonic acid group, a relatively polar mobile phase is required to move the spot from the origin. A common choice would be a mixture of a nonpolar solvent like chloroform (B151607) or dichloromethane (B109758) with a polar solvent like methanol (B129727) or acetic acid. researchgate.net

After development, the plate is dried, and the spots are visualized. Since acridine derivatives are often fluorescent, they can be easily seen under UV light. nih.gov Alternatively, visualization can be achieved using chemical staining reagents. illinois.edulabinsights.nl For an acidic compound like this compound, a pH indicator spray like bromocresol green could be used, which would show a yellow spot on a green or blue background. illinois.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound in that specific TLC system.

Table 3: Common TLC Systems and Visualization for Acridine Derivatives

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ on Aluminum plates nih.govresearchgate.net |

| Mobile Phase Example | Chloroform : Methanol (9:1, v/v) researchgate.net |

| Visualization | UV Light (254 nm or 366 nm) |

| Derivatization Reagent | Bromocresol Green (for acidic spots) illinois.edu |

| Expected Result | A single fluorescent spot indicates high purity. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.comchemrxiv.org It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 9-Chloroacridine-2-sulfonic acid, DFT calculations would predict bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation. This optimized geometry is the basis for all further computational analyses. nih.gov The selection of an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p), def2-TZVP) is crucial for obtaining accurate results that correlate well with experimental data, should any be available. mdpi.comnih.gov

Calculation of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netsemanticscholar.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, analysis of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack. researchgate.net

Interactive Data Table: Illustrative Frontier Orbital Data for a Generic Molecule Note: This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | LUMO - HOMO; indicates chemical stability |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov An MEP map displays the electrostatic potential on the surface of a molecule, typically using a color scale. chemrxiv.orgnih.gov Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen or nitrogen) and are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. nih.gov For this compound, an MEP map would highlight the reactive sites, such as the lone pairs on the sulfonic acid oxygens and the acridine (B1665455) nitrogen. chemrxiv.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Interactive Data Table: Illustrative Hirshfeld Surface Interaction Percentages Note: This table is for illustrative purposes only, as specific data for this compound is not available.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.0 | Interactions between hydrogen atoms |

| O···H / H···O | 28.5 | Hydrogen bonding involving oxygen |

| C···H / H···C | 12.2 | Interactions involving carbon and hydrogen |

| N···H / H···N | 5.8 | Hydrogen bonding involving nitrogen |

| Cl···H / H···Cl | 3.5 | Interactions involving chlorine and hydrogen |

| Other | 5.0 | Other minor contacts (e.g., C-C, S-O) |

Molecular Dynamics Simulations

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time.

Conformational Analysis and Tautomerism Studies

Molecular dynamics simulations can be used to explore the conformational landscape of flexible molecules by simulating their motion at a given temperature. nih.gov For this compound, the sulfonic acid group (-SO₃H) has rotational freedom around its bond to the acridine ring. MD simulations could reveal the preferred orientations of this group and the energy barriers between different conformations. nih.gov

Furthermore, the sulfonic acid group can potentially exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. Computational studies, combining DFT energy calculations with MD simulations, can predict the relative stability of different tautomers and the likelihood of their coexistence in various environments.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment plays a critical role in determining the three-dimensional structure (conformation) and chemical reactivity of a solute molecule. frontiersin.org For this compound, computational studies are essential to unravel the nuanced interactions between the solute and various solvent molecules. These investigations typically employ quantum mechanics methods, such as Density Functional Theory (DFT), often combined with explicit solvent models to provide a realistic representation of the solution phase. frontiersin.org

The conformation of this compound is influenced by the polarity and hydrogen-bonding capabilities of the solvent. The sulfonic acid group (-SO₃H) is a strong hydrogen bond donor and acceptor, while the acridine ring system can engage in π-π stacking interactions. In protic solvents like water or methanol (B129727), strong hydrogen bonds would form with the sulfonic acid group, influencing its orientation relative to the acridine plane. In aprotic, nonpolar solvents like benzene (B151609) or toluene, intermolecular forces would be dominated by weaker van der Waals forces and potential π-π stacking between the solvent and the acridine core.

Computational models can predict how these specific interactions modulate the molecule's geometry. frontiersin.org For instance, the dihedral angle between the sulfonic acid group and the acridine ring might change significantly depending on the solvent, which in turn can affect the molecule's electronic properties and accessibility for a reaction.

Reactivity is also profoundly affected by the solvent. Solvation of the reactants, transition states, and products can alter the energy barriers of a reaction. frontiersin.org For example, in a nucleophilic substitution reaction at the C-9 position, a polar solvent might stabilize the charged transition state, thereby accelerating the reaction rate compared to a nonpolar solvent. Theoretical studies can quantify these effects by calculating the reaction energy profile in different solvent environments. frontiersin.org

Table 1: Illustrative Solvent-Solute Interaction Energies for this compound (Hypothetical Data)

| Solvent | Predominant Interaction Type with -SO₃H group | Predominant Interaction Type with Acridine Ring | Calculated Interaction Energy (kcal/mol) |

| Water | Hydrogen Bonding | Hydrophobic Effect | -15.2 |

| Methanol | Hydrogen Bonding | Dipole-Dipole | -12.8 |

| DMSO | Dipole-Dipole / H-Bond Acceptor | π-π Stacking | -10.5 |

| Benzene | van der Waals | π-π Stacking | -6.3 |

Note: The data in this table is hypothetical and for illustrative purposes to show the type of output generated from computational solvent effect studies.

In Silico Prediction of Reactivity and Interaction Potentials

In silico methods are powerful tools for predicting the reactivity of this compound and its potential to interact with other molecules, including biological macromolecules. These predictions are based on the molecule's calculated electronic structure and molecular properties.

Reactivity descriptors, such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions, can be calculated to predict sites susceptible to electrophilic or nucleophilic attack. For this compound, the chlorine atom at the 9-position makes the carbon atom highly electrophilic and thus a prime site for nucleophilic substitution reactions. The sulfonic acid group, being strongly electron-withdrawing, further influences the electron distribution across the entire acridine ring system.

A significant application of in silico studies for acridine derivatives is predicting their interaction with biological targets like DNA and enzymes. nih.gov The planar structure of the acridine core allows it to intercalate between base pairs of DNA, a mechanism central to the anticancer activity of many acridine compounds. nih.gov Computational docking and molecular dynamics (MD) simulations can model this intercalation process. nih.gov These simulations can predict the preferred binding mode, calculate the binding affinity, and identify the specific interactions (e.g., hydrogen bonds, electrostatic interactions, π-stacking) that stabilize the complex. For instance, MD simulations could illustrate the optimal positioning of the acridine core between specific DNA base pairs like DG13 and DC14, while also showing how the sulfonic acid group might interact with the DNA backbone or surrounding proteins. nih.gov

Table 2: Predicted Interaction Analysis from a Hypothetical Molecular Docking Simulation

| Target Site | Interacting Residues/Bases | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| DNA Minor Groove | DG13, DC14 | π-π Stacking (Acridine Core) | -9.8 |

| DNA Backbone | Phosphate Group | Hydrogen Bond (-SO₃H) | -4.5 |

| Topoisomerase II | Lysine (B10760008), Arginine | Electrostatic (-SO₃H) | -6.2 |

| Topoisomerase II | Phenylalanine | π-π Stacking (Acridine Core) | -5.1 |

Note: This data is representative of typical outputs from in silico interaction studies and is not based on experimental results for this specific compound.

Computational Studies on Reaction Mechanisms for Synthesis and Degradation

Computational chemistry provides deep insights into the step-by-step mechanisms of chemical reactions, including the synthesis and degradation of this compound. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies that govern the reaction rate. rsc.org

Synthesis: The synthesis of acridine derivatives often starts from 9-chloroacridine (B74977). nih.govnih.gov A common reaction is the nucleophilic substitution of the chloride at the 9-position. For example, the synthesis of 9-alkoxyacridine derivatives proceeds via reaction with an alkoxide. nih.gov Similarly, the synthesis of 9-azidoacridine, a precursor for other derivatives, involves the reaction of 9-chloroacridine with sodium azide. nih.gov

Computational studies, typically using DFT, can elucidate the mechanism of these reactions. rsc.org For the substitution on 9-chloroacridine, calculations can compare different possible pathways, such as a direct SₙAr mechanism versus a pathway involving a Meisenheimer complex. These studies calculate the energies of all stationary points along the reaction coordinate, allowing for the determination of the rate-limiting step. The effect of catalysts, such as copper in cycloaddition reactions of azidoacridine derivatives, can also be modeled to understand their role in lowering the activation energy. rsc.org

Degradation: While specific degradation studies for this compound are not prevalent, computational methods can be used to predict plausible degradation pathways. Potential mechanisms include:

Hydrolysis: The cleavage of the C-Cl bond by water, potentially catalyzed by acid or base, to form 9-hydroxyacridine-2-sulfonic acid.

Photodegradation: The planar aromatic system suggests susceptibility to degradation upon exposure to UV light, which could be modeled by calculating excited state properties.

Oxidative Degradation: Reaction with oxidative species (e.g., hydroxyl radicals) could lead to the opening of the acridine ring.

Computational studies would involve modeling the reaction of this compound with these degradation agents. By calculating the activation barriers for various possible reactions, the most likely degradation products and pathways can be predicted.

Table 3: Calculated Activation Energies for a Proposed Synthetic Step (Hypothetical)

| Reaction Step | Reactants | Product | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Attack | This compound + CH₃O⁻ | Meisenheimer Intermediate | DFT (MN12-L/Def2-SVP) | 12.5 |

| Chloride Elimination | Meisenheimer Intermediate | 9-Methoxyacridine-2-sulfonic acid + Cl⁻ | DFT (MN12-L/Def2-SVP) | 5.1 |

Note: This table presents hypothetical data to illustrate the application of computational chemistry in studying reaction mechanisms.

Biological Activity and Mechanistic Research in Vitro and Preclinical Models

Nucleic Acid Interaction Studies

Extensive searches were performed to identify studies detailing the interaction of 9-Chloroacridine-2-sulfonic acid with nucleic acids.

Intercalation Mechanisms with DNA and RNA

Despite a thorough review of the scientific literature, no studies were found that specifically investigate the intercalation mechanisms of this compound with either DNA or RNA. While the parent acridine (B1665455) structure is a well-known intercalating agent, the specific effects and binding characteristics of the 9-chloro and 2-sulfonic acid substituted variant have not been documented.

Modulation of Topoisomerase I and II Activity in Cellular Assays

There is no available research data on the modulation of topoisomerase I or topoisomerase II activity by this compound in cellular assays. Research on related acridine derivatives frequently shows potent topoisomerase inhibition, often synthesized from the precursor 9-chloroacridine (B74977), but the biological activity of the sulfonic acid derivative itself has not been reported in this context. nih.govmdpi.commdpi.comnih.gov

Influence on DNA Replication and Transcription Processes

No published studies were identified that describe the influence of this compound on the cellular processes of DNA replication or transcription. The effects of this specific compound on nucleic acid synthesis and processing remain uninvestigated in the available scientific literature. elifesciences.org

Enzymatic Inhibition and Modulation

The investigation extended to the inhibitory or modulatory effects of this compound on various enzyme systems.

Acetylcholinesterase Inhibition Assays

A review of the literature yielded no specific data from acetylcholinesterase inhibition assays for this compound. While other substituted acridine compounds have been evaluated as potential inhibitors of cholinesterases, this particular derivative has not been the subject of such studies. nih.govnih.govmdpi.com

Other Enzyme Targets and Inhibition Kinetics

No information is available in the scientific literature regarding other specific enzyme targets or the inhibition kinetics of this compound.

Based on a comprehensive search of available scientific literature, there is a notable absence of research specifically detailing the biological activity and mechanistic pathways of this compound. The outlined areas of nucleic acid interaction and enzyme inhibition have not been a subject of published studies for this particular compound. The existing body of research focuses heavily on other derivatives of the acridine scaffold, often using 9-chloroacridine as a synthetic starting material. Therefore, no data tables or detailed research findings for this compound can be provided.

Antimicrobial Efficacy Investigations (In Vitro)

There is no available scientific literature detailing the in vitro antimicrobial efficacy of this compound. The following subsections reflect this lack of specific data.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

No studies were found that specifically evaluate the antibacterial activity of this compound against Gram-positive or Gram-negative bacterial strains. Research on the parent compound, 9-chloroacridine, and other acridine derivatives has shown a range of antibacterial activities, but these findings cannot be directly extrapolated to the sulfonic acid derivative.

Antifungal and Antiparasitic Evaluations

There are no published reports on the antifungal or antiparasitic properties of this compound. While other acridine compounds have been investigated for such activities, specific data for this compound is absent from the scientific record.

Antiviral Activity Assessments in Cellular Models

No specific assessments of the antiviral activity of this compound in cellular models have been documented in the available literature. The antiviral potential of this specific compound remains uninvestigated.

Mechanisms of Action in Microbial Systems, e.g., Cell Membrane Interactions

Due to the absence of studies on its antimicrobial activity, the mechanism of action for this compound in microbial systems has not been investigated. Research on other acridine derivatives suggests that their antimicrobial effects can arise from interactions with microbial DNA and interference with cellular processes, but it is unknown if this compound acts through a similar mechanism.

Anticancer Research in Cell Lines

There is a notable absence of research into the potential anticancer properties of this compound in cell lines.

Environmental Fate and Green Chemistry Implications

Degradation Pathways in Aqueous and Environmental Systems

The environmental persistence and degradation of acridine (B1665455) derivatives are influenced by their chemical structure. Acridine itself is a polycyclic aromatic heterocycle that can be found in the environment as a result of industrial processes and is known to exist in both vapor and particulate phases in the atmosphere. nih.gov Its degradation in the atmosphere is primarily driven by reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of about 14 hours for the vapor phase. nih.gov

In soil and water, the fate of acridines is more complex. While some studies have shown acridine to be resistant to aerobic biodegradation in river water, other research indicates it can be biodegraded under specific conditions. nih.gov For instance, in soil contaminated with creosote, acridine has been shown to biodegrade significantly over several days. nih.gov The presence of functional groups, such as the chloro and sulfonic acid groups in 9-Chloroacridine-2-sulfonic acid, can significantly alter the degradation pathways. The sulfonic acid group, being highly polar, increases the water solubility of the compound. mdpi.com This enhanced solubility may affect its transport and bioavailability in aqueous systems.

Aminopolycarboxylic acids (APCAs), which are also chelating agents, are known to be disposed of in wastewater and undergo various degradation processes in the environment. oup.com The metal-complexing ability of these compounds means they primarily exist in a metal-complexed form, which influences their degradation. oup.com While not a direct analogue, the behavior of such compounds highlights the importance of speciation in the environmental fate of complex molecules like this compound.

The degradation of chlorinated aromatic compounds can proceed through various mechanisms, including microbial degradation and photochemical reactions. The presence of a chlorine atom on the acridine ring can increase its persistence, as chlorinated organic compounds are often more resistant to biodegradation. However, under certain conditions, dehalogenation can occur as an initial step in the degradation process.

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Photochemical Reactions | Vapor-phase acridine is degraded by hydroxyl radicals in the atmosphere. | nih.gov |

| Biodegradation | Variable; can be resistant in some aqueous systems but biodegradable in others, particularly in contaminated soils. | nih.gov |

| Functional Groups (e.g., -SO3H, -Cl) | Sulfonic acid groups increase water solubility, potentially affecting transport and bioavailability. Chloro groups can increase persistence. | mdpi.com |

| Metal Complexation | The speciation of the compound (i.e., whether it is complexed with metals) can significantly influence its degradation pathways. | oup.com |

Electrochemical Abatement Studies of Related Acridine Compounds